molecular formula C22H20N2O3S3 B12019547 Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 306309-61-5

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12019547
CAS No.: 306309-61-5
M. Wt: 456.6 g/mol
InChI Key: ZWWCESCVUXVNGD-SFQUDFHCSA-N
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Description

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Properties

CAS No.

306309-61-5

Molecular Formula

C22H20N2O3S3

Molecular Weight

456.6 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O3S3/c1-4-27-21(26)18-13(2)23-22-24(19(18)14-7-9-15(28-3)10-8-14)20(25)17(30-22)12-16-6-5-11-29-16/h5-12,19H,4H2,1-3H3/b17-12+

InChI Key

ZWWCESCVUXVNGD-SFQUDFHCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CS4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CS4)S2)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the condensation of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with 2-aminothiazole to form the thiazolopyrimidine core.

Chemical Reactions Analysis

Key Reaction Conditions

ParameterDetails
Medium Acetic acid-acetic anhydride
Base Anhydrous sodium acetate
Catalyst SnCl₂·2H₂O (for precursor synthesis)
Isolation Crystallization

Chemical Reactivity

The compound’s reactivity stems from its heterocyclic core and functional groups , including carbonyls, thiazole, and pyrimidine rings. Key transformations include:

Nucleophilic Substitution

The methylthio group on the phenyl ring reacts with electrophiles (e.g., alkyl halides) under basic conditions.
Example :

  • Reaction : Iodomethane (CH₃I) in benzene under reflux.

  • Outcome : Methylation of sulfur, forming derivatives with modified lipophilicity.

Oxidation

The thiazole ring undergoes oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid, altering its electronic properties.

Reduction

Carbonyl groups (e.g., ester, ketone) react with reducing agents such as sodium borohydride or lithium aluminum hydride, yielding alcohol derivatives.

Cycloaddition Reactions

The pyrazole moiety participates in cycloadditions (e.g., [4+2] or [2+4] reactions) under thermal or photochemical conditions, forming fused ring systems .

Analytical Characterization

The compound is verified via:

  • ¹H-NMR : Singlets at δ 7.48 ppm (benzylidene proton) and δ 8.79 ppm (pyrazole proton) .

  • IR : Carbonyl peaks at 1,653 cm⁻¹ (ester) and 1,614 cm⁻¹ (cyclic carbonyl) .

  • LCMS : Confirming molecular weight (~380.44 g/mol).

Comparison of Reactivity Features

FeatureImpact on ReactivityExample Reaction
Thiazole ring Nucleophilic sitesSubstitution with alkyl halides
Pyrimidine core Electrophilic sitesCycloaddition with dienes
Methylthio group Electron-donatingOxidative methylation

Scientific Research Applications

Biological Activities

Antitumor Activity:
Research indicates that thiazolopyrimidine derivatives exhibit significant antitumor properties. Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties:
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects:
In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic efficacy in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation ,
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit the proliferation of microbial pathogens .

Comparison with Similar Compounds

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

Biological Activity

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused heterocyclic ring system containing sulfur and nitrogen. Its structure is depicted as follows:

Ethyl 7 methyl 5 4 methylthio phenyl 3 oxo 2 thiophen 2 ylmethylene 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate\text{Ethyl 7 methyl 5 4 methylthio phenyl 3 oxo 2 thiophen 2 ylmethylene 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate}

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors. For instance, derivatives of thiazolopyrimidines have been synthesized through reactions involving chalcone derivatives or other aryl compounds. The methods employed often utilize environmentally friendly catalysts and conditions to enhance yield and purity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For example, compounds in this class have demonstrated significant antibacterial and antifungal activities. In vitro tests have shown that these compounds can inhibit the growth of various pathogenic strains, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Research has indicated that thiazolo[3,2-a]pyrimidines exhibit promising antitumor effects. In particular, studies involving cell lines such as A549 (lung cancer) and HepG2 (hepatocellular carcinoma) have demonstrated that these compounds can induce cytotoxicity comparable to standard chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory and Antioxidant Properties

Several derivatives have also been reported to possess anti-inflammatory and antioxidant activities. These properties are crucial for developing treatments for diseases characterized by oxidative stress and inflammation. The specific mechanisms often involve the modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) .

Case Studies

  • Antimicrobial Efficacy : A study tested several thiazolo[3,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing potent activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Screening : In a comparative study against established cancer cell lines, ethyl 7-methyl derivatives showed significant cytotoxicity with IC50 values lower than those of conventional drugs .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets, indicating potential pathways through which they exert their biological effects .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus12 µg/mL
AntifungalCandida albicans15 µg/mL
AntitumorA549 (lung cancer)20 µM
AntitumorHepG2 (liver cancer)25 µM
Anti-inflammatoryIn vitro assaysN/A

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?

  • Methodology : The compound can be synthesized via a multi-step cyclocondensation reaction. A representative approach involves refluxing a mixture of substituted thiourea, chloroacetic acid, aromatic aldehydes (e.g., thiophen-2-ylmethylene), and sodium acetate in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours. Recrystallization from ethyl acetate/ethanol yields pure crystals (78% yield) .
  • Key Parameters :

  • Reaction temperature: 110–120°C
  • Catalyst: Sodium acetate
  • Solvent system: Acetic acid/acetic anhydride

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. The fused thiazolopyrimidine ring adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane. The dihedral angle between the thiazolopyrimidine core and the 4-(methylthio)phenyl substituent is critical for intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Structural Data :

ParameterValue
C5 deviation0.224 Å
Dihedral angle (core vs. aryl)80.94°

Q. What preliminary assays are used to evaluate the biological activity of such derivatives?

  • Methodology :

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Anticancer : MTT assay on cancer cell lines (IC₅₀ determination).
  • Enzyme inhibition : Kinase or protease activity assays with fluorescence/colorimetric readouts .
    • Note : Thiophene and methylthio substituents enhance bioactivity due to electron-rich aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary catalyst (e.g., NaOAc vs. Et₃N), solvent polarity, and reaction time.
  • Microwave-assisted synthesis : Reduces reaction time from 10 hours to 30–60 minutes with comparable yields .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for >95% purity .
    • Data Contradiction : Lower yields (<50%) reported for derivatives with bulky substituents (e.g., trimethoxybenzylidene) due to steric hindrance .

Q. What computational strategies validate the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with bioactivity.
  • Molecular docking : Simulate binding to target enzymes (e.g., EGFR kinase) using AutoDock Vina. The thiophen-2-ylmethylene group shows strong π-π stacking with hydrophobic pockets .
    • Key Finding : Methylthio groups increase lipophilicity (logP ~3.2), enhancing membrane permeability .

Q. How are data contradictions resolved when substituent effects conflict with expected bioactivity trends?

  • Case Study : A derivative with 4-chlorophenyl substitution showed lower antimicrobial activity than the methylthio analog despite similar logP values.
  • Resolution :

  • Solubility testing : 4-Chlorophenyl derivatives exhibited poor aqueous solubility (<10 µg/mL), limiting bioavailability.
  • Metabolic stability : Hepatic microsome assays revealed rapid oxidation of chloro-substituted analogs .

Q. What mechanistic insights explain the compound’s inhibitory effects on specific enzymes?

  • Methodology :

  • Kinetic assays : Measure Km and Vmax shifts in the presence of the compound.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes.
  • Mutagenesis studies : Identify critical residues in enzyme active sites (e.g., ATP-binding pocket of kinases) .
    • Observation : The 3-oxo group coordinates with Mg²⁺ ions in kinase ATP-binding sites, mimicking natural substrates .

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